Pentanamide, 2-ethyl-3-methyl-, (2S,3S)-
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Overview
Description
Pentanamide, 2-ethyl-3-methyl-, (2S,3S)-: is an organic compound with the molecular formula C8H17NO . It is a chiral molecule with two stereocenters, making it an important subject of study in stereochemistry. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanamide, 2-ethyl-3-methyl-, (2S,3S)- can be achieved through several methods. One common approach involves the reaction of 2-ethyl-3-methylpentanoic acid with ammonia or an amine under appropriate conditions to form the amide bond. The reaction typically requires a dehydrating agent such as thionyl chloride or carbodiimide to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent synthesis. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Pentanamide, 2-ethyl-3-methyl-, (2S,3S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Pentanamide, 2-ethyl-3-methyl-, (2S,3S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pentanamide, 2-ethyl-3-methyl-, (2S,3S)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-2-Ethyl-3-methylpentanamide: A stereoisomer with different spatial arrangement of atoms.
3-methylpentanamide: A structurally similar compound with a different substitution pattern.
Uniqueness
Pentanamide, 2-ethyl-3-methyl-, (2S,3S)- is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its isomers and analogs.
This detailed article provides a comprehensive overview of Pentanamide, 2-ethyl-3-methyl-, (2S,3S)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
189189-75-1 |
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Molecular Formula |
C8H17NO |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
(2S,3S)-2-ethyl-3-methylpentanamide |
InChI |
InChI=1S/C8H17NO/c1-4-6(3)7(5-2)8(9)10/h6-7H,4-5H2,1-3H3,(H2,9,10)/t6-,7-/m0/s1 |
InChI Key |
QRCJOCOSPZMDJY-BQBZGAKWSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H](CC)C(=O)N |
Canonical SMILES |
CCC(C)C(CC)C(=O)N |
Origin of Product |
United States |
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